![molecular formula C16H11F3N2O3 B2568917 N-[(Furan-2-yl)methyl]-4-hydroxy-8-(trifluormethyl)chinolin-3-carboxamid CAS No. 946360-30-1](/img/structure/B2568917.png)
N-[(Furan-2-yl)methyl]-4-hydroxy-8-(trifluormethyl)chinolin-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(furan-2-yl)methyl]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide is a complex organic compound that features a quinoline core substituted with a furan ring, a hydroxyl group, and a trifluoromethyl group
Wissenschaftliche Forschungsanwendungen
N-[(furan-2-yl)methyl]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving quinoline derivatives.
Medicine: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
Target of Action
Furan-containing compounds have been employed as medicines in a number of distinct disease areas . More research is needed to identify the specific targets of this compound.
Mode of Action
It’s known that furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . The exact interaction of this compound with its targets and the resulting changes require further investigation.
Biochemical Pathways
Furan-containing compounds are known to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer
Result of Action
Furan-containing compounds are known to exhibit a wide range of biological and pharmacological activities . The specific effects of this compound require further investigation.
Action Environment
It’s known that the success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions This suggests that environmental factors could potentially influence the action of this compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesisThe final step involves the formation of the carboxamide group through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow chemistry techniques to streamline the synthesis process and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(furan-2-yl)methyl]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while substitution reactions on the furan ring can introduce various functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Similar structure but with an indole core instead of quinoline.
4-hydroxy-2-quinolones: Share the quinoline core but lack the furan and trifluoromethyl groups.
Uniqueness
N-[(furan-2-yl)methyl]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide is unique due to the combination of its furan ring, hydroxyl group, and trifluoromethyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Biologische Aktivität
N-[(furan-2-yl)methyl]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antifungal research. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinoline backbone with a trifluoromethyl group and a furan moiety, which are known to influence its biological properties. The molecular formula is C13H9F3N2O3 with a molecular weight of approximately 300.22 g/mol.
Property | Value |
---|---|
Molecular Formula | C13H9F3N2O3 |
Molecular Weight | 300.22 g/mol |
Melting Point | Not available |
Solubility | Soluble in DMSO |
The biological activity of N-[(furan-2-yl)methyl]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide is primarily attributed to its ability to interact with various biological targets:
- Anticancer Activity : Studies have indicated that quinoline derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of cell proliferation and modulation of apoptotic pathways.
- Antifungal Properties : Quinoline-based compounds have shown promise as antifungal agents, potentially through the disruption of fungal cell membranes or interference with nucleic acid synthesis.
Anticancer Studies
Research has demonstrated that N-[(furan-2-yl)methyl]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide exhibits cytotoxic effects against various cancer cell lines. For example, in a study involving breast cancer cell lines, the compound was found to reduce cell viability significantly, with IC50 values in the low micromolar range.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 5.6 |
HeLa (Cervical Cancer) | 4.8 |
A549 (Lung Cancer) | 6.1 |
Antifungal Activity
In vitro assays have shown that this compound possesses antifungal activity against several strains of fungi, including Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were determined as follows:
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 16 |
Aspergillus niger | 32 |
Case Studies
- Zebrafish Model for Toxicity Assessment : A zebrafish embryo model was utilized to assess the toxicity of the compound, revealing that it has a favorable safety profile at therapeutic doses but shows increased toxicity at higher concentrations, leading to significant apoptosis in developing embryos .
- Synergistic Effects with Other Agents : Combination studies have indicated that N-[(furan-2-yl)methyl]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide can enhance the efficacy of existing antifungal treatments, suggesting potential for use in combination therapies .
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3/c17-16(18,19)12-5-1-4-10-13(12)20-8-11(14(10)22)15(23)21-7-9-3-2-6-24-9/h1-6,8H,7H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWUMABAYWXEDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.